CDK7/CDK9 Dual Inhibitory Activity Versus Typical 5-Substituted Analogs
2-Anilinopyrimidine-5-carbaldehyde exhibits direct inhibitory activity against CDK7 and CDK9, with reported IC50 values of 84 µM (CDK7) and 20 µM (CDK9) [1]. This activity is explicitly attributed to the intact 2-anilinopyrimidine scaffold bearing a 5-carbaldehyde substituent, as documented in patent WO-2025012145-A1 where this compound is claimed as a CDK7 and/or CDK9 inhibitor [2]. In contrast, a series of 21 structurally optimized 2-anilinopyrimidine derivatives evaluated in a 2023 study displayed potent CDK7 inhibition (IC50 = 0.479 µM for compound 5f) and CDK9 inhibition (IC50 = 0.059 µM for compound 5b), but these compounds uniformly lack the 5-carbaldehyde moiety and instead incorporate extended substituents at the 4- and 5-positions that preclude the aldehyde-based derivatization chemistry available with 2-anilinopyrimidine-5-carbaldehyde [3]. The differentiation lies not in absolute potency but in the unique combination of baseline kinase engagement coupled with synthetic versatility conferred by the 5-aldehyde group.
| Evidence Dimension | CDK7 and CDK9 inhibitory activity |
|---|---|
| Target Compound Data | CDK7 IC50 = 84 µM; CDK9 IC50 = 20 µM |
| Comparator Or Baseline | Optimized 2-anilinopyrimidine derivatives (e.g., compound 5f: CDK7 IC50 = 0.479 µM; compound 5b: CDK9 IC50 = 0.059 µM) lacking 5-carbaldehyde group |
| Quantified Difference | Target compound displays 175-fold lower CDK7 potency and 339-fold lower CDK9 potency than optimized comparators, but retains the aldehyde synthetic handle absent in comparator structures |
| Conditions | CDK7: ATP competitive assay, 5–60 min incubation; CDK9: kinase inhibition assay (assay conditions per patent WO-2025012145-A1) |
Why This Matters
Procurement of 2-anilinopyrimidine-5-carbaldehyde provides a compound that is simultaneously a validated kinase inhibitor pharmacophore (enabling target engagement studies) and a versatile synthetic intermediate (enabling SAR expansion via aldehyde chemistry), a dual functionality not present in more potent but synthetically constrained analogs.
- [1] BindingDB Entry BDBM50528812 (CHEMBL4582951). CDK7 inhibition data for 2-anilinopyrimidine-5-carbaldehyde. View Source
- [2] WO-2025012145-A1. CDK7 and/or CDK9 inhibitors (claiming 2-anilinopyrimidine-5-carbaldehyde). View Source
- [3] Eskandrani R, Al-Rasheed LS, Ansari SA, Bakheit AH, Almehizia AA, Almutairi M, Alkahtani HM. Molecules, 2023, 28(11), 4271. View Source
